molecular formula C16H26N2O2 B1670663 Dimethocaine CAS No. 94-15-5

Dimethocaine

Cat. No.: B1670663
CAS No.: 94-15-5
M. Wt: 278.39 g/mol
InChI Key: OWQIUQKMMPDHQQ-UHFFFAOYSA-N

Description

Dimethocaine, also known as larocaine, is a synthetic compound with a stimulatory effect that resembles that of cocaine, although it is less potent. It is a 4-aminobenzoic acid ester and was originally synthesized by the Hoffmann-La Roche company in 1930. This compound gained popularity in the 1930s as a local anesthetic, particularly in dentistry, ophthalmology, and otolaryngology. it was removed from the market in the 1940s due to its psychoactive effects and risk of addiction .

Mechanism of Action

Target of Action

Dimethocaine, also known as DMC or larocaine, primarily targets the dopamine transporters (DAT) . These transporters control the dynamics of the neurotransmitter dopamine, which is responsible for many functions including movement, cognition, and mood .

Mode of Action

This compound inhibits the uptake of dopamine by blocking dopamine transporters . This action is similar to that of cocaine, although this compound is less potent . The inhibition of dopamine reuptake stimulates the reward pathway in the brain, which can lead to addictive behavior .

Biochemical Pathways

This compound affects the central nervous system by inhibiting dopamine reuptake, similar to the action of cocaine . This inhibition elevates the concentration of dopamine in the nucleus accumbens, a key region in the brain’s reward system . The increased dopamine levels stimulate the reward system, leading to feelings of euphoria .

Pharmacokinetics

When inhaled, this compound starts working in 10–30 minutes, with highest effects at 60–120 minutes . The period of action lasts for 4–6 hours, followed by ‘after-effects’ which include fatigue and slight mental impairment . This compound is mainly metabolized by N-acetylation, N-deethylation, or hydroxylation . The endogenous N-acetylation, which is a major part of this compound metabolism, is catalyzed by the NAT2 isozyme .

Result of Action

The result of this compound’s action is a stimulatory effect that resembles that of cocaine . Just like cocaine, this compound is addictive due to its stimulation of the reward pathway in the brain . This compound is a legal cocaine replacement in some countries .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its action. When a product sold online in the UK in June 2010, advertised as this compound was tested, it was found to be a mixture of caffeine and lidocaine . Other samples tested have however been shown to contain genuine this compound .

Biochemical Analysis

Biochemical Properties

Dimethocaine’s metabolism involves cytochrome P450 enzymes (P450s), specifically P450 1A2, 2C19, 2D6, and 3A4 . These enzymes play a significant role in this compound’s biotransformation, with P450 3A4 and P450 2D6 being crucial for its hepatic clearance . Additionally, N-acetyltransferase 2 (NAT2) is responsible for this compound’s N-acetylation .

Cellular Effects

This compound influences cell function by inhibiting dopamine reuptake . This inhibition affects cell signaling pathways and cellular metabolism, particularly in the brain’s reward system .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of dopamine reuptake . This action is similar to that of cocaine and is facilitated by this compound’s affinity for the dopamine transporter in the nucleus accumbens .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects have been studied using rat models . The main phase I reactions were ester hydrolysis, deethylation, hydroxylation of the aromatic system, and a combination of these . The main phase II reaction was N-acetylation of the p-aminobenzoic acid part of the unchanged parent compound and of several phase I metabolites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a dosage of 20 mg/kg, this compound’s metabolites could be detected in rat urine .

Metabolic Pathways

This compound is involved in metabolic pathways catalyzed by cytochrome P450 enzymes . It undergoes N-deethylation and hydroxylation at the p-aminobenzoic acid part of the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethocaine is synthesized through the esterification of 4-aminobenzoic acid with 2,2-dimethyl-3-diethylamino-1-propanol. The reaction typically involves the use of an acid catalyst and proceeds under reflux conditions. The product is then purified through recrystallization to obtain this compound in its pure form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is often supplied in the form of a hydrochloride salt, which is a white crystalline powder soluble in water .

Chemical Reactions Analysis

Types of Reactions

Dimethocaine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 4-aminobenzoic acid, 2,2-dimethyl-3-diethylamino-1-propanol, and various hydroxylated derivatives of this compound.

Comparison with Similar Compounds

Dimethocaine is structurally similar to other local anesthetics such as cocaine and procaine. it is less potent than cocaine and has a different safety profile. Unlike cocaine, this compound is a legal cocaine replacement in some countries and is listed under the category of “synthetic cocaine derivatives” by the European Monitoring Centre for Drugs and Drug Addiction .

Similar Compounds

Properties

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQIUQKMMPDHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

553-63-9 (hydrochloride)
Record name Dimethocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40240185
Record name Dimethocaine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-15-5
Record name Dimethocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethocaine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethocaine
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Record name Dimethocaine
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Record name DIMETHOCAINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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